molecular formula C10H16ClNO B1369461 (S)-1-Methoxy-3-phenylpropan-2-amine hydrochloride CAS No. 64715-81-7

(S)-1-Methoxy-3-phenylpropan-2-amine hydrochloride

Cat. No. B1369461
CAS RN: 64715-81-7
M. Wt: 201.69 g/mol
InChI Key: FTMKEFCCBFJBJI-PPHPATTJSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It often includes the starting materials, reagents, catalysts, and conditions of the reaction .


Molecular Structure Analysis

Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This includes the compound’s melting point, boiling point, solubility in various solvents, and reactivity with common reagents .

Scientific Research Applications

Metabolic Studies and Psychotomimetic Properties

Research has explored the metabolic processes related to methoxylated 1-phenyl-2-aminopropanes, including (S)-1-Methoxy-3-phenylpropan-2-amine hydrochloride. A study by Zweig and Castagnoli (1977) examined the in vitro O-demethylation of these compounds, noting their transformation into monophenolic and bis(O-demethyl) metabolites. This study highlights the metabolic pathways and potential psychotomimetic properties of these compounds (Zweig & Castagnoli, 1977).

Synthesis and Structural Confirmation

Gao Yu-hu (2014) discussed the synthesis of L-phenylalanine derivatives, including 1-methoxy-1-oxo-3-phenylpropan-2-aminium chloride, an intermediate structurally related to (S)-1-Methoxy-3-phenylpropan-2-amine hydrochloride. The study focused on the synthesis process and structural confirmation using techniques like NMR, MS, and X-ray diffraction, providing a foundation for understanding the chemical properties of similar compounds (Gao Yu-hu, 2014).

Catalytic Processes and Product Formation

The research by Bassili and Baiker (1990) studied the catalytic amination of 1-methoxy-2-propanol, a related compound, over a nickel-on-silica catalyst. They discovered that this process could produce 2-amino-1-methoxypropane with high selectivity, providing insights into the catalytic mechanisms and potential applications in synthesis processes (Bassili & Baiker, 1990).

N-Hydroxylation in Liver Microsomes

Gal, Gruenke, and Castagnoli (1975) investigated the N-hydroxylation of a compound structurally similar to (S)-1-Methoxy-3-phenylpropan-2-amine hydrochloride by rabbit liver microsomes. Their study adds to the understanding of how such compounds are metabolized in the liver, a key aspect for potential medical and pharmacological applications (Gal, Gruenke, & Castagnoli, 1975).

Safety And Hazards

This information can often be found in the compound’s Material Safety Data Sheet (MSDS). It includes the compound’s toxicity, flammability, and precautions for safe handling and storage .

Future Directions

This could involve potential applications of the compound, ongoing research, and areas where further study is needed .

properties

IUPAC Name

(2S)-1-methoxy-3-phenylpropan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO.ClH/c1-12-8-10(11)7-9-5-3-2-4-6-9;/h2-6,10H,7-8,11H2,1H3;1H/t10-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTMKEFCCBFJBJI-PPHPATTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(CC1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC[C@H](CC1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30583371
Record name (2S)-1-Methoxy-3-phenylpropan-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30583371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-Methoxy-3-phenylpropan-2-amine hydrochloride

CAS RN

64715-81-7
Record name Benzeneethanamine, α-(methoxymethyl)-, hydrochloride (1:1), (αS)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64715-81-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S)-1-Methoxy-3-phenylpropan-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30583371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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